4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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Overview
Description
4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxy-(3,4-dichlorophenyl)methyl group and a tert-butyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with piperazine to form the intermediate compound, followed by esterification with tert-butyl chloroformate. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or aromatic derivatives.
Scientific Research Applications
4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and dichlorophenyl group are key structural features that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with an aminopyridine group instead of the dichlorophenyl group.
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: Contains a nitropyridine group, differing in its electronic properties and reactivity.
Uniqueness
4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous .
Properties
Molecular Formula |
C17H23Cl3N2O4 |
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Molecular Weight |
425.7 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C17H22Cl2N2O4.ClH/c1-17(2,3)25-16(24)21-8-6-20(7-9-21)14(15(22)23)11-4-5-12(18)13(19)10-11;/h4-5,10,14H,6-9H2,1-3H3,(H,22,23);1H |
InChI Key |
MTIDQUJOUQMORV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |
Origin of Product |
United States |
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